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Compound of Interest

Compound Name: Mabuterol

Cat. No.: B030384 Get Quote

An In-depth Technical Guide to the Synthesis and Chemical Properties of Mabuterol

Introduction
Mabuterol is a potent and selective β2-adrenergic receptor agonist utilized as a bronchodilator

for the treatment of asthma and other respiratory ailments.[1][2][3] Its therapeutic effects are

primarily mediated through the relaxation of bronchial smooth muscle. This document provides

a comprehensive overview of the synthesis pathways of Mabuterol, its chemical and physical

properties, and the primary signaling cascade it initiates upon receptor binding. The information

is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties
The fundamental chemical and physical characteristics of Mabuterol are summarized below.

This data is crucial for its handling, formulation, and analysis.
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Property Value Source

IUPAC Name

1-[4-amino-3-chloro-5-

(trifluoromethyl)phenyl]-2-(tert-

butylamino)ethanol

[1][4]

Molecular Formula C₁₃H₁₈ClF₃N₂O [2][4][5]

Molecular Weight 310.74 g/mol [4][5]

CAS Number 56341-08-3 [2][4][5]

Melting Point
205-207 °C (hydrochloride salt,

with decomposition)
[6][7]

Solubility

DMF: 30 mg/mLDMSO: 30

mg/mLEthanol: 30

mg/mLWater: Fairly soluble

(hydrochloride salt)

[2][7]

UV Absorbance Max 245, 311 nm [2]

InChIKey
JSJCTEKTBOKRST-

UHFFFAOYSA-N
[1][4]

SMILES

CC(C)

(C)NCC(C1=CC(=C(C(=C1)Cl)

N)C(F)(F)F)O

[4]

Synthesis of Mabuterol
Several synthetic routes to Mabuterol have been reported. The following sections detail two

prominent pathways, starting from different precursors.

Synthesis Pathway 1: Multi-step Synthesis from 2-
(Trifluoromethyl)aniline
This pathway involves a sequence of reactions to build the substituted phenyl ring and the

ethanolamine side chain.
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2-(Trifluoromethyl)aniline 2-Amino-5-Iodobenzotrifluoride
Iodine, NaHCO₃

N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide

1. Acetic anhydride
2. CuCN 4-Amino-3-(trifluoromethyl)benzoic acidHydrolysis 4-Amino-3-Chloro-5-(Trifluoromethyl)Benzoic AcidChlorination 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride

SOCl₂
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethanoneDiethyl malonate 2-Bromo-1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone

Br₂, Acetic acid
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanonetert-butylamine Mabuterol

NaBH₄

Click to download full resolution via product page

Caption: Multi-step synthesis pathway of Mabuterol.

Synthesis Pathway 2: From 4'-Amino-3'-chloro-5'-
(trifluoromethyl)acetophenone
This is a more direct, three-step synthesis starting from a commercially available acetophenone

derivative.[8]

4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone 2-Bromo-1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone

Br₂ / Acetic Acid
60-65 °C, 0.5h 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanone

tert-butylamine / propan-2-ol
1.5h Mabuterol

NaBH₄ / propan-2-ol
4h

Click to download full resolution via product page

Caption: Three-step synthesis of Mabuterol.

Experimental Protocols
Protocol 1: Synthesis of Mabuterol Hydrochloride via
Hydrogenation
This protocol details the final debenzylation step to yield Mabuterol hydrochloride.[6]

Dissolution: Dissolve 0.76 g of 1-(4'-amino-3'-chloro-5'-trifluoromethyl-phenyl)-2-(N-benzyl-N-

tert.butylamino)-ethanol in 20 ml of methanol.

Acidification: Add 1.95 ml of 1N hydrochloric acid to the solution.

Hydrogenation: Transfer the solution to a hydrogenation vessel. Add 80 mg of 10% palladium

on carbon catalyst. Hydrogenate the mixture until 1 mole of hydrogen has been absorbed.

Filtration: Remove the catalyst by filtration.
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Evaporation: Evaporate the filtrate to dryness in vacuo. The result is an oily residue.

Purification: Purify the residue by column chromatography on silica gel, using a mobile

phase of chloroform:methanol:concentrated ammonia (80:20:1).

Isolation: Combine the fractions containing the desired product and remove the solvent in

vacuo.

Salt Formation: Convert the resulting crystalline base into its hydrochloride salt by adding a

calculated quantity of 1.07 N hydrochloric acid in isopropanol.

Recrystallization: Recrystallize the product from ethyl acetate/ether to yield Mabuterol
hydrochloride (M.p. 205°-207° C with decomposition).[6]

Protocol 2: Three-Step Synthesis from Acetophenone
Derivative
This protocol outlines the synthesis of Mabuterol from 4'-Amino-3'-chloro-5'-

(trifluoromethyl)acetophenone.[8]

Bromination: In a suitable reaction vessel, combine 4'-Amino-3'-chloro-5'-

(trifluoromethyl)acetophenone with acetic acid. Add bromine (Br₂) and maintain the reaction

temperature at 60-65 °C for 30 minutes, potentially with irradiation. This yields 2-Bromo-1-[4-

amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone.

Amination: React the bromo-intermediate with tert-butylamine in propan-2-ol at ambient

temperature for 1.5 hours. This step produces 1-[4-amino-3-chloro-5-

(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanone.

Reduction: Reduce the ketone intermediate using sodium borohydride (NaBH₄) in propan-2-

ol. The reaction is carried out at ambient temperature for 4 hours to yield the final product,

Mabuterol.

Mechanism of Action and Signaling Pathway
Mabuterol functions as a selective β2-adrenergic receptor agonist.[1][2] Its binding to the β2-

adrenergic receptor (β2-AR) on airway smooth muscle cells initiates a well-defined signaling
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cascade, leading to bronchodilation.

The key steps in this pathway are:

Receptor Binding: Mabuterol binds to the β2-AR.

G-Protein Activation: The activated receptor stimulates the associated Gs protein.

Adenylyl Cyclase Activation: The Gs protein activates the enzyme adenylyl cyclase.

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

[9]

PKA Activation: The increased intracellular concentration of cAMP activates Protein Kinase A

(PKA).[9][10]

Downstream Effects: PKA phosphorylates various downstream targets, leading to a

decrease in intracellular calcium and the relaxation of smooth muscle tissue. One important

target is the cAMP-responsive element binding protein (CREB).[10]
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Click to download full resolution via product page

Caption: Mabuterol's β2-adrenergic signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b030384?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030384?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

